molecular formula C16H24O4S B14571013 Dicyclohexyl thiirane-2,3-dicarboxylate CAS No. 61391-25-1

Dicyclohexyl thiirane-2,3-dicarboxylate

Cat. No.: B14571013
CAS No.: 61391-25-1
M. Wt: 312.4 g/mol
InChI Key: OCNYMDOVTXLYEI-UHFFFAOYSA-N
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Description

Dicyclohexyl thiirane-2,3-dicarboxylate is a sulfur-containing organic compound characterized by a three-membered ring structure known as a thiirane. This compound is notable for its unique chemical properties, which arise from the presence of the strained thiirane ring and the dicarboxylate groups. The compound’s structure and reactivity make it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl thiirane-2,3-dicarboxylate typically involves the reaction of cyclohexyl derivatives with thiirane precursors. One common method is the reaction of dicyclohexyl maleate with sulfur sources under controlled conditions to form the thiirane ring. The reaction is often carried out in the presence of a base, such as potassium hydroxide, and an aprotic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl thiirane-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dicyclohexyl thiirane-2,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dicyclohexyl thiirane-2,3-dicarboxylate involves the interaction of the thiirane ring with various molecular targets. The strained ring structure makes it highly reactive, allowing it to undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The compound’s molecular targets and pathways include enzymes and proteins that interact with sulfur-containing compounds, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiiranes: Compounds with a similar three-membered ring structure containing sulfur.

    Thietanes: Four-membered sulfur-containing rings.

Uniqueness

Dicyclohexyl thiirane-2,3-dicarboxylate is unique due to its combination of the thiirane ring and dicarboxylate groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry .

Properties

CAS No.

61391-25-1

Molecular Formula

C16H24O4S

Molecular Weight

312.4 g/mol

IUPAC Name

dicyclohexyl thiirane-2,3-dicarboxylate

InChI

InChI=1S/C16H24O4S/c17-15(19-11-7-3-1-4-8-11)13-14(21-13)16(18)20-12-9-5-2-6-10-12/h11-14H,1-10H2

InChI Key

OCNYMDOVTXLYEI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2C(S2)C(=O)OC3CCCCC3

Origin of Product

United States

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